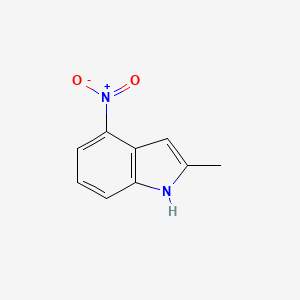

2-Methyl-4-nitroindole

Description

2-Methyl-4-nitroindole (CAS 3484-10-4) is a nitro-substituted indole derivative with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . The compound features a methyl group at the 2-position and a nitro group at the 4-position of the indole core. Its structural identity is confirmed by spectroscopic data, including ¹³C-NMR (δ 147.14 ppm for the nitro-bearing carbon) and HRMS (m/z 253.0979 for related intermediates) . Synthetically, it serves as a precursor for bioactive molecules, such as 4-amino-2-methyl-1H-indole, via reduction with SnCl₂ in ethanol . Commercial samples typically have a purity of ≥98% .

Propriétés

IUPAC Name |

2-methyl-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-5-7-8(10-6)3-2-4-9(7)11(12)13/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCISKOUSZIJNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454970 | |

| Record name | 2-Methyl-4-nitroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3484-10-4 | |

| Record name | 2-Methyl-4-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3484-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-nitroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitroindole typically involves the reaction of 2-methyl-3-nitrobenzene with triethyl orthoformate and oxalic acid. The reaction mixture is heated and refluxed, followed by cooling and the addition of an alcohol solution of potassium ethoxide. The resulting product is then isolated by filtration .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-4-nitroindole undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding oxides.

Reduction: Reduction reactions often employ reducing agents like hydrogen or hydrazine to convert the nitro group to an amino group.

Substitution: Electrophilic aromatic substitution reactions are common, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or hydrazine.

Substitution: Conditions typically involve the use of acids or bases to facilitate the substitution process.

Major Products:

Oxidation: Products include various oxides of the original compound.

Reduction: The major product is 2-methyl-4-aminoindole.

Substitution: Products vary depending on the substituent introduced.

Applications De Recherche Scientifique

Biological Activities

Antimicrobial Properties

Recent studies indicate that 2-Methyl-4-nitroindole exhibits antimicrobial activity against various microorganisms. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. Its mechanism of action may involve interference with cell signaling pathways, although specific biological targets are still under investigation .

Enzyme Inhibition

Research suggests that this compound may act as an inhibitor for certain enzymes, particularly those involved in inflammatory processes. The nitro group enhances the compound's reactivity, making it a candidate for developing anti-inflammatory agents by inhibiting inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines like COX-2 .

DNA Base Analogue

In molecular biology, derivatives of nitroindole compounds have been explored as universal DNA base analogues. These analogues can form base pairs with natural DNA/RNA bases, potentially serving as tools in genetic research and biotechnology applications . The incorporation of such analogues into DNA can influence melting temperatures and stability, which are critical factors in nucleic acid hybridization assays.

Potential Applications

Case Studies

-

Antimicrobial Activity Assessment

A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting its potential use in developing new antimicrobial agents . -

Inflammation Research

In another investigation, derivatives of this compound were tested for their ability to inhibit iNOS. The results demonstrated promising anti-inflammatory properties, indicating that this compound could be a lead candidate for new therapeutic drugs targeting inflammation-related diseases . -

DNA Hybridization Studies

Research on universal base analogues highlighted the utility of nitroindole derivatives in enhancing the stability of DNA duplexes during hybridization assays. This application could facilitate advancements in genetic engineering and molecular diagnostics .

Mécanisme D'action

The mechanism of action of 2-Methyl-4-nitroindole involves its interaction with specific molecular targets and pathways. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with different biomolecules, influencing their function.

Comparaison Avec Des Composés Similaires

4-Nitroindole

- Key Differences : Lacks the methyl group at position 2, leading to reduced steric hindrance and altered electronic properties.

- Applications : Primarily used as an intermediate in dye and pharmaceutical synthesis (e.g., via cyclization of m-nitrophenylhydrazone derivatives) .

- Reactivity : The absence of a methyl group may enhance electrophilic substitution rates compared to 2-methyl-4-nitroindole.

4-Amino-2-methyl-1H-indole

- Synthesis: Reduction of this compound with SnCl₂ in ethanol yields this derivative .

- Key Differences: Replacement of the nitro group (-NO₂) with an amino group (-NH₂) drastically alters solubility and biological activity, making it a candidate for pharmaceutical research.

Table 1: Comparison of Nitroindole Derivatives

Functional Analogues: Nitro-Substituted Heterocycles

2-Methyl-4-nitroimidazole

- Molecular Formula : C₄H₅N₃O₂ (exact weight varies).

- Key Differences : Imidazole core (two nitrogen atoms) vs. indole (one nitrogen). The nitro group at position 4 and methyl at position 2 mirror this compound but confer distinct electronic and biological properties.

- Applications : Nitroimidazoles are widely used in antibiotics (e.g., metronidazole), whereas nitroindoles are less common in antimicrobial contexts .

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole

- Molecular Formula : C₆H₁₀N₄O₂·2HCl·H₂O.

- Key Differences: A 5-nitroimidazole derivative with an aminoethyl side chain. The altered nitro position (C5 vs. C4) and additional functional groups expand its utility in medicinal chemistry .

Table 2: Comparison with Nitro-Substituted Heterocycles

Activité Biologique

2-Methyl-4-nitroindole (C₉H₈N₂O₂) is a compound of increasing interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

- Molecular Formula : C₉H₈N₂O₂

- Molecular Weight : 164.17 g/mol

- CAS Number : 3484-10-4

This compound exhibits biological activity primarily through its interaction with various biomolecules. The following mechanisms have been identified:

-

Antimicrobial Activity :

- Nitro compounds, including this compound, are known for their antimicrobial properties. They function by undergoing reduction to form reactive intermediates that can bind covalently to DNA, leading to cellular damage and death .

- Case Study : Research indicates that derivatives of nitro compounds can effectively combat bacterial infections, showcasing potential against resistant strains .

- Enzyme Inhibition :

- DNA Interaction :

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Efficacy

A study highlighted the effectiveness of nitro derivatives in treating infections caused by resistant bacteria. For instance, this compound demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 20 μM .

Enzyme Inhibition Studies

Research has shown that this compound and its derivatives inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases. The compound was found to significantly reduce levels of pro-inflammatory cytokines in vitro .

DNA Binding Studies

In DNA binding assays, this compound was shown to intercalate between base pairs, which could disrupt normal DNA function and replication processes. This property is being explored for therapeutic applications in cancer treatment where targeted DNA damage is beneficial .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Methyl-4-nitroindole, and how can purity be optimized?

Answer:

- Synthetic Routes : Nitration of 2-methylindole using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) is common. Alternative methods include electrophilic substitution or transition-metal-catalyzed functionalization .

- Purity Optimization :

- Chromatography : Use flash column chromatography (silica gel, ethyl acetate/hexane) for intermediate purification.

- Recrystallization : Employ ethanol/water mixtures for final product crystallization.

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Table 1 : Comparison of Synthetic Yields Under Different Conditions

| Method | Temperature (°C) | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0–5 | DCM | 65 | 98.5 |

| Pd-Catalyzed Coupling | 80 | DMF | 45 | 95.2 |

Advanced: How can density-functional theory (DFT) predict the electronic properties of this compound, and what functional is optimal?

Answer:

- Functional Selection : Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) are preferred for nitroaromatics due to their balance of exact exchange and correlation energy. For nitro group interactions, include dispersion corrections (e.g., D3-BJ) .

- Key Parameters :

- Validation : Compare computed UV-Vis spectra with experimental data (e.g., λmax in ethanol) to refine theoretical models .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound derivatives?

Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for nitro group proximity effects (e.g., deshielding at C-4).

- IR Spectroscopy : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and indole N-H stretching (~3400 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H]<sup>+</sup> for C₉H₈N₂O₂).

Advanced: How should researchers address contradictions in reported bioactivity data for nitroindole derivatives?

Answer:

- Data Triangulation :

- Mechanistic Studies :

Basic: What protocols ensure safe handling and storage of this compound?

Answer:

- Storage : Keep in amber vials at –20°C to prevent nitro group photodegradation. Desiccate to avoid hydrolysis .

- Handling : Use fume hoods and nitrile gloves; monitor airborne particles via OSHA-compliant LC-MS workplace analysis .

Advanced: How can chemoinformatics tools streamline the discovery of novel this compound analogs?

Answer:

- Database Mining : Use Reaxys or SciFinder to filter analogs by substituent patterns (e.g., nitro at C-4, methyl at C-2) .

- QSAR Modeling : Develop predictive models with Dragon descriptors (e.g., topological polar surface area) and validate via leave-one-out cross-validation .

- Synthetic Feasibility : Prioritize candidates using retrosynthesis tools (e.g., ASKCOS) to assess step economy .

Basic: What are the key challenges in scaling up this compound synthesis for preclinical studies?

Answer:

- Reaction Optimization : Transition from batch to flow chemistry for exothermic nitration steps (improves safety and yield) .

- Byproduct Management : Implement inline FTIR monitoring to detect nitroso intermediates and adjust reagent stoichiometry .

Advanced: How do solvent effects influence the tautomeric equilibrium of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.